4-Cyclopropyl-3-fluorobenzonitrile
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Overview
Description
4-Cyclopropyl-3-fluorobenzonitrile: is an organic compound with the molecular formula C10H7FN It is a derivative of benzonitrile, where the benzene ring is substituted with a cyclopropyl group at the 4-position and a fluorine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-3-fluorobenzonitrile can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: For industrial production, the synthesis of this compound may involve the use of 3,4-dichlorobenzonitrile as a starting material. The fluorination reaction is carried out using potassium fluoride as the fluorinating agent and a phase transfer catalyst . This method is efficient, with a high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-3-fluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids.
Reduction: Formation of corresponding amines.
Scientific Research Applications
4-Cyclopropyl-3-fluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-3-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-3-fluorobenzonitrile: Similar structure with a bromine atom instead of a cyclopropyl group.
3,4-Difluorobenzonitrile: Contains two fluorine atoms on the benzene ring.
4-Cyclopropylbenzonitrile: Lacks the fluorine substitution.
Uniqueness: 4-Cyclopropyl-3-fluorobenzonitrile is unique due to the presence of both a cyclopropyl group and a fluorine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications .
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
4-cyclopropyl-3-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FN/c11-10-5-7(6-12)1-4-9(10)8-2-3-8/h1,4-5,8H,2-3H2 |
InChI Key |
MQKRQZUDSXYMDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
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